Ledakrin - 6514-85-8

Ledakrin

Catalog Number: EVT-1554488
CAS Number: 6514-85-8
Molecular Formula: C18H21ClN4O2
Molecular Weight: 360.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Acridine antineoplastic agent used in mammary and ovarian tumors. It inhibits RNA synthesis.
Overview

Ledakrin, also known as Nitracrine, is an antitumor compound classified under the acridine derivatives. It is primarily recognized for its ability to induce DNA crosslinking, which disrupts the replication and transcription processes in cancer cells. This compound has garnered attention due to its potential therapeutic applications in oncology.

Source

Ledakrin was originally developed as a derivative of acridine, a compound with established antitumor properties. Its chemical structure allows it to interact effectively with nucleic acids, leading to its classification as a potent anticancer agent. The compound is synthesized through various chemical methodologies, including solid-phase synthesis techniques that ensure high purity and yield.

Classification

Ledakrin falls under the category of anticancer agents and is specifically classified as a DNA crosslinking agent. Its mechanism of action involves forming covalent bonds with DNA, which can lead to cell death in rapidly dividing cancer cells.

Synthesis Analysis

Methods

The synthesis of Ledakrin typically employs solid-phase synthesis techniques. This involves several key steps:

  1. Deprotection: Removal of protective groups from nucleotide residues.
  2. Coupling: Sequential addition of nucleotide residues to form a growing chain.
  3. Capping: Blocking unreacted hydroxyl groups to prevent side reactions.
  4. Oxidation: Conversion of phosphite triester linkages to phosphate triester linkages.
  5. Cleavage and Deprotection: Detaching the oligonucleotide from the solid support and removing protective groups.

Technical Details

Industrial production often utilizes automated synthesizers that optimize conditions for high yield and purity. Quality control measures are crucial to ensure the consistency and efficacy of the final product.

Molecular Structure Analysis

Data

The molecular formula for Ledakrin is C₁₄H₁₈ClN₅O₂, with a molecular weight of approximately 305.78 g/mol. The presence of the nitro group plays a critical role in its reactivity with nucleic acids.

Chemical Reactions Analysis

Reactions

Ledakrin undergoes several important chemical reactions:

  1. Oxidation: Converts phosphite triester linkages to phosphate triester linkages during synthesis.
  2. Hydrolysis: Cleavage from solid supports and removal of protective groups.
  3. Hybridization: Binding to complementary RNA sequences, inhibiting gene expression.

Technical Details

Common reagents used in these reactions include iodine in water/pyridine for oxidation and ammonium hydroxide for deprotection. The primary product formed from these reactions is the antisense oligonucleotide designed to bind to mRNA sequences.

Mechanism of Action

Process

The mechanism by which Ledakrin exerts its antitumor effects involves covalent binding to DNA, leading to crosslinking that inhibits replication and transcription processes. This action results in cell cycle arrest and eventual apoptosis in cancer cells.

Data

Studies have shown that Ledakrin can effectively crosslink DNA in vitro, as demonstrated by agarose gel electrophoresis results indicating significant DNA damage upon treatment with Ledakrin .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles such as glutathione, leading to the formation of adducts that can affect cellular metabolism .

Relevant analyses indicate that Ledakrin exhibits significant biological activity due to its structural properties and reactivity with cellular macromolecules.

Applications

Ledakrin has been explored for various scientific uses, particularly in cancer research:

  • Antitumor Therapy: Investigated as a potential treatment option for various cancers due to its ability to induce DNA damage selectively in tumor cells.
  • Molecular Biology Research: Utilized in studies focusing on DNA interactions and mechanisms of drug resistance.
Historical Context and Chemical Classification of Ledakrin

Discovery and Development in Polish Antitumor Research

Ledakrin (nitracrine, C-283) emerged as a significant achievement of Polish anticancer drug discovery programs during the 1960s–1970s. Developed through systematic structure-activity studies on nitroacridine derivatives, this compound demonstrated superior preclinical efficacy compared to earlier acridine-based structures. Initial research focused on its unique mechanism involving metabolic activation followed by DNA binding – distinguishing it from classical alkylating agents. Polish research teams from institutions including the Technical University of Gdańsk and the Institute of Immunology and Experimental Therapy pioneered comprehensive pharmacological characterization, demonstrating potent activity against experimental tumor models [3] [5].

The compound progressed to clinical evaluation in Europe, representing one of the first rationally designed 1-nitro-9-aminoacridines evaluated in human trials. Early investigations presented at the 1977 Meeting of the Mode of Action of Ledakrin in Gdańsk documented its DNA-binding properties, while subsequent presentations at the 1978 FEBS Meeting in Dresden highlighted its macromolecular binding characteristics in subcellular fractions isolated from rat liver and HeLa cells [3]. These foundational studies established Ledakrin as a prototype for nitroacridine-based anticancer agents with a distinctive mechanism reliant upon reductive activation.

Structural Taxonomy of 1-Nitro-9-Aminoacridine Compounds

Ledakrin belongs to the 1-nitro-9-aminoacridine chemical class, characterized by a planar tricyclic acridine core substituted with an amino group at position 9 and a nitro group at position 1. This arrangement creates distinctive electronic properties essential for biological activity. The compound's systematic name is 1-nitro-9-[(3'-dimethylaminopropyl)amino]acridine, with the molecular formula C₁₈H₁₉N₅O₂ and a molecular weight of 337.38 g/mol [1] [3].

Table 1: Structural Isomers and Derivatives of 1-Nitro-9-Aminoacridine

Compound NameSystematic NameSubstitution PatternPubChem CIDMolecular Formula
Ledakrin (Nitracrine, C-283)1-Nitro-9-[(3'-dimethylaminopropyl)amino]acridine1-NO₂, 9-(3’-dimethylaminopropyl)amino146709C₁₈H₁₉N₅O₂
1-Nitro-9-aminoacridine1-Nitroacridin-9-amine1-NO₂, 9-NH₂146709C₁₃H₉N₃O₂
9-Amino-3-nitroacridine3-Nitroacridin-9-amine3-NO₂, 9-NH₂26592C₁₃H₉N₃O₂

Positional isomerism significantly influences biological activity. The 1-nitro isomer (Ledakrin) exhibits substantially greater cytotoxicity and DNA binding capacity than the 3-nitro isomer (CID 26592) due to optimized electronic effects facilitating bioreduction [1] [2]. The essential pharmacophore consists of:

  • Electron-withdrawing nitro group: Positioned at C1, enabling metabolic reduction to DNA-reactive species
  • Electron-donating aminoalkyl side chain: At C9 (typically tertiary amines like dimethylaminopropyl), enhancing DNA affinity and solubility
  • Planar acridine ring system: Facilitates DNA intercalation preceding covalent bond formation

Patent analyses reveal that introducing electron-withdrawing groups (EWGs) like nitro at acridine positions 1, 2, or 4 enhances DNA binding affinity and cytotoxicity compared to unsubstituted analogs. The C9 amino group's substitution with alkylamino chains (optimally 3-4 atoms terminating in a tertiary amine) balances DNA affinity, solubility, and cellular uptake [4].

Pharmacological Classification Within Antineoplastic Agents

Ledakrin represents a mechanistically distinct subclass within the broader category of DNA-interactive antineoplastic agents. While formally categorized with alkylating agents due to its capacity to form covalent DNA adducts, its mechanism diverges fundamentally from classical nitrogen mustards:

Table 2: Classification of Ledakrin Within Antineoplastic Agents

Classification TierAgent SubtypeKey RepresentativesLedakrin’s Distinguishing Features
DNA-Interactive AgentsClassical Bifunctional AlkylatorsCyclophosphamide, MelphalanMonofunctional binding; Requires metabolic activation
Platinum ComplexesCisplatin, CarboplatinNon-metal organic compound; Redox-activated
Nitroheterocyclic Redox-Activated AgentsLedakrinAcridine-based; Intercalation precedes alkylation
Antibiotic DNA BindersDoxorubicin, Mitomycin CSynthetic small molecule; Selective hypoxic cell targeting

Unlike traditional alkylators that directly form carbonium ions or aziridinium intermediates, Ledakrin functions as a bioreductive alkylator. This places it within a specialized pharmacological category characterized by:

  • Dependence on metabolic activation: Primarily via intracellular reductases under hypoxic conditions
  • Monofunctional alkylation: Forms single covalent bonds with DNA nucleophiles (e.g., guanine N2), differing from bifunctional cross-linkers
  • Dual binding modality: Initial reversible intercalation positions the molecule for subsequent covalent bond formation following nitroreduction [3] [5] [8].

The World Health Organization's Anatomical Therapeutic Chemical (ATC) system classifies Ledakrin under L01X (Other Antineoplastic Agents), reflecting its non-standard mechanism distinct from classical alkylators (L01A), antimetabolites (L01B), or natural products (L01C) [8].

Properties

CAS Number

6514-85-8

Product Name

Ledakrin

IUPAC Name

N',N'-dimethyl-N-(1-nitroacridin-9-yl)propane-1,3-diamine;hydrochloride

Molecular Formula

C18H21ClN4O2

Molecular Weight

360.8 g/mol

InChI

InChI=1S/C18H20N4O2.ClH/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24;/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20);1H

InChI Key

BKBNOPIWNDASON-UHFFFAOYSA-N

SMILES

C[NH+](C)CCC[NH2+]C1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].[Cl-].[Cl-]

Synonyms

C 283
C-283
C283
Ledakrin
Nitracrine

Canonical SMILES

CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.